
1-苯乙醇-d10
描述
1-Phenylethanol-d10, also referred to as 1-PE-d10, is a compound enriched with stable isotopes . It is a chiral molecule that manifests in two distinct forms, contingent upon the configuration of the carbon-hydrogen bond . It is valuable in various scientific research endeavors .
Molecular Structure Analysis
The linear formula of 1-Phenylethanol-d10 is C6D5CD(OD)CD3 . The molecular weight is 132.23 . The SMILES string is [2H]OC([2H])(c1c([2H])c([2H])c([2H])c([2H])c1[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
1-Phenylethanol-d10 undergoes enzymatic conversion into alternative molecules . The mechanism by which these enzymes operate entails the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond present in 1-Phenylethanol-d10 . This cleavage event culminates in the generation of a fresh molecule .Physical And Chemical Properties Analysis
1-Phenylethanol-d10 has a boiling point of 204 °C/745 mmHg (lit.) . The melting point is 19-20 °C (lit.) . The density is 1.094 g/mL at 25 °C .科学研究应用
增强的生物转化
Jianfeng Mei 等人(2009 年)探索了一种原位产物吸附技术,用于将 L-苯丙氨酸生物转化为 2-苯乙醇,利用酿酒酵母 BD 和大孔树脂 D101。该方法有效减轻了产物抑制并增加了体积生产率,表明了潜在的工业应用优势 (Mei 等人,2009 年)。
镧系元素掺杂材料
K. Driesen 等人(2003 年)研究了二氧化硅聚乙二醇杂化材料中的镧系元素配合物,强调了 1,10-菲咯啉等有机配体在影响此类材料中的跃迁强度和稳定性方面的重要性。这些发现对材料科学和光子学具有影响 (Driesen 等人,2003 年)。
代谢工程
Bosu Kim 等人(2014 年)展示了酿酒酵母中的代谢工程方法,通过 Ehrlich 途径生产 2-苯乙醇。这项研究表明在风味和香料化合物的生物技术生产中具有潜力 (Kim 等人,2014 年)。
发光镧系有机骨架
S. Hou 等人(2019 年)开发了一种发光镧系有机骨架,可用于 pH 传感,强调了菲咯啉衍生物在增强此类材料的发光性能中的作用 (Hou 等人,2019 年)。
光催化性能
Chongchen Wang 等人(2015 年)合成了具有 1,10-菲咯啉和羧酸的配位化合物,展示了它们在光催化降解污染物方面的潜力。这项研究有助于环境修复技术 (Wang 等人,2015 年)。
苯乙酮的氢化
Santosh R. More 和 G. Yadav(2018 年)探索了使用超临界 CO2 氢化苯乙酮选择性合成 1-苯乙醇。他们的发现对制药和食品行业具有影响 (More 和 Yadav,2018 年)。
1-苯乙醇的动力学拆分
Manoj Kamble 等人(2017 年)使用角质酶研究了 (R,S)-1-苯乙醇的动力学拆分,显示了在食品和制药行业生产对映纯化合物的潜力 (Kamble 等人,2017 年)。
手性风味化合物的酶促生产
Ying Zhou 等人(2019 年)鉴定了茶花中专门产生 (R)-和 (S)-1-苯乙醇的酶,为风味化合物的酶促合成提供了新途径 (Zhou 等人,2019 年)。
作用机制
Target of Action
1-Phenylethanol-d10, also referred to as sec-Phenethyl-d10 alcohol, is a compound enriched with stable isotopes . It primarily targets enzymes that facilitate its conversion into alternative molecules . One such enzyme is the R-specific alcohol dehydrogenase found in Lactobacillus brevis .
Mode of Action
The mechanism by which these enzymes operate entails the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond present in 1-Phenylethanol-d10 . This cleavage event culminates in the generation of a fresh molecule, thereby paving the way for subsequent metabolization facilitated by the enzyme .
Biochemical Pathways
The biochemical pathway of 1-Phenylethanol-d10 involves its transformation from L-phenylalanine to acetophenone . This transformation is weak, which results in a smaller occurrence of 1-Phenylethanol-d10 . The compound is also involved in the investigation of enzyme stereoselectivity and the ramifications of isotopic labeling on the reactivity of organic molecules .
Pharmacokinetics
It’s known that the compound has a boiling point of 204 °c/745 mmhg (lit) and a melting point of 19-20 °C (lit) . Its density is 1.094 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 1-Phenylethanol-d10 is the generation of a new molecule after the cleavage of the carbon-hydrogen bond . This new molecule can then undergo further metabolization facilitated by the enzyme .
Action Environment
The action of 1-Phenylethanol-d10 can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability and efficacy, given its specific boiling and melting points . .
安全和危害
1-Phenylethanol-d10 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, acute oral toxicity, and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
未来方向
1-Phenylethanol-d10 is valuable in various scientific research endeavors . It has emerged as an exemplary model compound for investigating enzyme stereoselectivity and exploring the ramifications of isotopic labeling on the reactivity of organic molecules . The developed sequential reaction could be applied to the deracemization of a wide range of methyl- and chloro-substituted 1-phenylethanols .
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-NGOYZNFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679846 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethanol-d10 | |
CAS RN |
219586-41-1 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using phase-transfer catalysts in the synthesis of 1-phenylethanol-d10?
A1: The research article highlights the importance of phase-transfer catalysts (PTCs) in enhancing the yield of 1-phenylethanol-d10. The reaction involves reducing deuterated acetophenone-d8 (C6D5-COCD3) with nickel-aluminum alloy (Ni-Al) in a NaOD-D2O solution. Without PTCs, this reaction likely suffers from poor contact between the reactants in the aqueous and organic phases. The researchers demonstrate that incorporating PTCs like polyethylene glycol (PEG300 or 400), cyclodextrin (CD), and dibenzo-18-crown-6 (DB18C6) improves the interaction between the reactants. This results in a significant increase in the yield of 1-phenylethanol-d10 (C6D5-CDODCD3) to over 90% when using 2.5-10% mole ratio of PTCs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




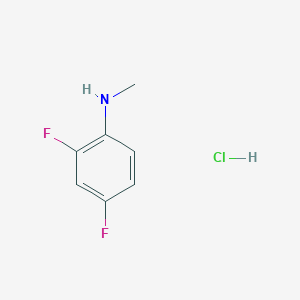
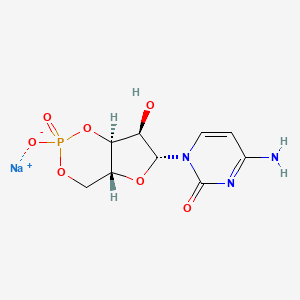
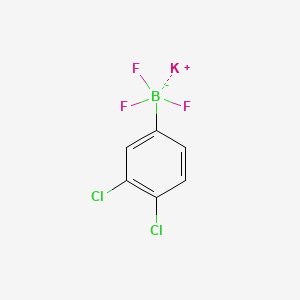
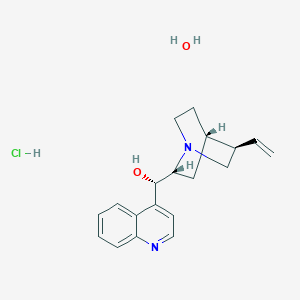
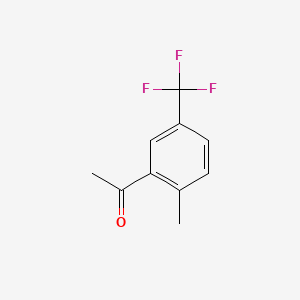

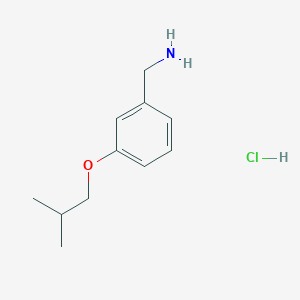
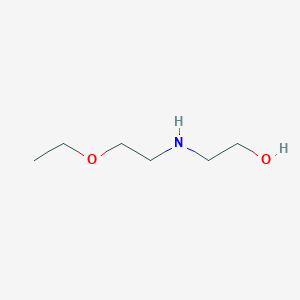


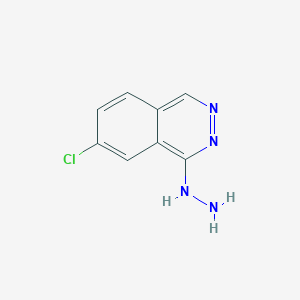
![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)
![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)